molecular formula C9H10O4 B139283 3-(2,3-Dihydroxyphenyl)propanoic acid CAS No. 3714-73-6

3-(2,3-Dihydroxyphenyl)propanoic acid

Cat. No. B139283
CAS RN: 3714-73-6
M. Wt: 182.17 g/mol
InChI Key: QZDSXQJWBGMRLU-UHFFFAOYSA-N
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Description

3-(2,3-Dihydroxyphenyl)propanoic acid, also known as dihydrocaffeic acid or DHCA, is a phytochemical found in grapes and other plants . It has the molecular formula C9H10O4 .


Molecular Structure Analysis

The molecular structure of 3-(2,3-Dihydroxyphenyl)propanoic acid consists of a propionic acid carrying a 2,3-dihydroxyphenyl substituent at C-3 . The average mass is 181.166 Da and the monoisotopic mass is 181.050629 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 399.8±27.0 °C at 760 mmHg, and a melting point of 118-122 °C . The molecular weight is 182.173 .

Scientific Research Applications

Anti-Inflammatory Activities

  • Phenolic Compounds from Eucommia ulmoides Leaves : New phenolic compounds related to 3-(2,3-Dihydroxyphenyl)propanoic acid from Eucommia ulmoides leaves exhibited anti-inflammatory activities, indicating potential therapeutic applications in inflammation-related conditions (Ren et al., 2021).

Chemical Stability Improvement

  • Synthesis and Structure Analysis : A derivative of 3-(2,3-Dihydroxyphenyl)propanoic acid was synthesized to improve its chemical stability and liposolubility, highlighting its importance in pharmacological research (Chen et al., 2016).

Renewable Building Block for Materials Science

  • Enhancing Reactivity in Benzoxazine Synthesis : Phloretic acid, a variant of 3-(2,3-Dihydroxyphenyl)propanoic acid, was explored as a renewable building block to enhance the reactivity of molecules in the formation of benzoxazine, a material with wide-ranging applications (Trejo-Machin et al., 2017).

Food Safety Evaluation

  • Safety Assessment in Food Contact Materials : The safety of a derivative of 3-(2,3-Dihydroxyphenyl)propanoic acid was evaluated for use in food contact materials, demonstrating its relevance in food safety and consumer health (Flavourings, 2011).

Synthesis and Catabolism Studies

  • Improved Synthesis Process : Research on the synthesis of 3-(2,3-Dihydroxyphenyl)propanoic acid derivatives has led to improved methods with higher yields, indicating progress in chemical synthesis techniques (Yong, 2010).
  • Catabolism by Escherichia coli : Studies on the catabolism of 3-(2,3-Dihydroxyphenyl)propanoic acid by Escherichia coli provide insights into microbial metabolism of aromatic acids, important in environmental and medical microbiology (Burlingame & Chapman, 1983).

Pharmaceutical and Cosmetic Applications

  • Anti-Aging Skin Care Compositions : The compound has been used in the manufacturing of skin care compositions with anti-aging effects, demonstrating its utility in cosmetic applications (Wawrzyniak et al., 2016).

Biomedical Applications

  • Anchorage of Polyelectrolyte Films on Titanium : The compound's derivatives have been used to anchor polyelectrolyte films onto titanium surfaces, important in biomedical device manufacturing (Marie et al., 2012).

Biomarker in Nutrition Studies

  • Biomarker of Whole-Grain Intake : Its metabolites have been quantified in plasma to assess whole-grain cereal intake, indicating its potential as a biomarker in nutritional epidemiology (Koskela et al., 2008).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3-(2,3-dihydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-3,10,13H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDSXQJWBGMRLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70958342
Record name 3-(2,3-Dihydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dihydroxyphenyl)propanoic acid

CAS RN

3714-73-6
Record name 2,3-Dihydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3714-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydroxyphenylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003714736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,3-Dihydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIHYDROXYPHENYLPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUH669YNEK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
ME Obrenovich, CJ Donskey, IT Schiefer… - Bioanalysis, 2018 - Future Science
Aim: Co-metabolism between a human host and the gastrointestinal microbiota generates many small phenolic molecules such as 3-hydroxy-3-(3-hydroxyphenyl)propanoic acid (3,3-…
Number of citations: 24 www.future-science.com
M Domínguez-Fernández, PYT Yang, IA Ludwig… - Food Chemistry, 2022 - Elsevier
Artichokes are a rich source of (poly)phenols, mainly caffeoylquinic acids, but little is known about their bioavailability from this source. This study investigated the absorption, …
Number of citations: 15 www.sciencedirect.com
M Le Sayec, D Carregosa, K Khalifa, C de Lucia… - Food & Function, 2023 - pubs.rsc.org
Increasing evidence suggests that dietary (poly)phenols and methylxanthines have neuroprotective effects; however, little is known about whether they can cross the blood–brain barrier …
Number of citations: 8 pubs.rsc.org
MN Clifford, LJ King, A Kerimi… - Critical Reviews in …, 2022 - Taylor & Francis
Full article: Metabolism of phenolics in coffee and plant-based foods by canonical pathways: an assessment of the role of fatty acid β-oxidation to generate biologically-active and -…
Number of citations: 4 www.tandfonline.com
JL Wissner, J Ludwig, W Escobedo-Hinojosa, B Hauer - MethodsX, 2020 - Elsevier
cis-Dihydrodiendiols are valuable compounds, finding multiple application as chiral synthons in organic chemistry. The biotechnological route for the generation of cis-dihydrodiendiols …
Number of citations: 2 www.sciencedirect.com
M Madadi, G Song, VK Gupta, M Aghbashloh, C Sun… - Green …, 2023 - pubs.rsc.org
Dilute acid (DA) pretreatment of biomass generates multiple inhibitory compounds within the pretreated hydrolysates. These compounds subsequently contribute to the formation of …
Number of citations: 3 pubs.rsc.org
W Huang, X Wang, D Chen, EG Xu, X Luo… - Journal of Hazardous …, 2021 - Elsevier
Marine microplastic has become an important environmental issue of global concern due to its wide distribution and harmful impacts. However, there is still insufficient information on …
Number of citations: 68 www.sciencedirect.com
HPE Kohler, W Angst, W Giger, C Kanz, S Müller… - Chimia, 1997 - ojs.chimia.ch
Many organic compounds regulated by environmental laws are chiral and are released into the environment as racemates. 3-Phenylbutanoic acid and mecoprop, two chiral pollutants, …
Number of citations: 70 ojs.chimia.ch
Y Xu, Y Li, J Hu, R Gibson, A Rodriguez-Mateos - Food & Function, 2023 - pubs.rsc.org
Background: Estimating (poly)phenol intake is challenging due to inadequate dietary assessment tools and limited food content data. Currently, a priori diet scores to characterise (poly)…
Number of citations: 4 pubs.rsc.org
M Hagner, K Tiilikkala, I Lindqvist, K Niemelä… - Waste and Biomass …, 2020 - Springer
The feasibility of thermochemical biomass conversion technologies can be improved if value-added applications for all fractions can be developed. One of such approaches is the use of …
Number of citations: 45 link.springer.com

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